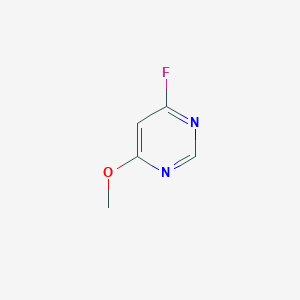

4-Fluoro-6-methoxypyrimidine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules and Materials Science

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is a core component of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in the genetic code and various biological processes. nih.govnih.gov This inherent biological relevance has made the pyrimidine scaffold a highly attractive framework in the design and synthesis of therapeutic agents. nih.govgsconlinepress.comignited.in Pyrimidine derivatives have been extensively investigated and developed as anticancer, antiviral, antibacterial, and antifungal agents. nih.govgsconlinepress.comignited.in Beyond the realm of medicine, the unique electronic properties of the pyrimidine ring system also lend themselves to applications in materials science, where they can be incorporated into functional materials with specific optical or electronic characteristics. wisdomlib.org

Overview of Fluorine's Influence on Molecular Properties and Biological Activity

The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. bohrium.comnumberanalytics.com This is due to the unique characteristics of the fluorine atom, which is the most electronegative element and has a small van der Waals radius, comparable to that of a hydrogen atom. numberanalytics.comtandfonline.com

Fluorine's high electronegativity (3.98 on the Pauling scale) creates a highly polarized carbon-fluorine (C-F) bond, with a significant partial positive charge on the carbon and a partial negative charge on the fluorine. wikipedia.orgquora.com This polarity contributes to the exceptional strength of the C-F bond, which is one of the strongest single bonds in organic chemistry. wikipedia.orgissuu.comalfa-chemistry.com The bond dissociation energy for a C-F bond can be as high as 130 kcal/mol. wikipedia.org This inherent strength often imparts increased thermal and chemical stability to fluorinated compounds. alfa-chemistry.com

The substitution of hydrogen with fluorine can significantly impact a molecule's lipophilicity, which in turn affects its ability to cross biological membranes. bohrium.comnumberanalytics.comnih.gov While the effect can vary depending on the molecular context, fluorination often increases lipophilicity. bohrium.comnih.gov

A key advantage of incorporating fluorine is the enhancement of metabolic stability. The strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, a common pathway for drug deactivation. bohrium.comnih.gov By strategically placing fluorine atoms at metabolically vulnerable positions, the half-life and bioavailability of a drug can be significantly improved. bohrium.comnih.gov Furthermore, fluorine's unique electronic properties can influence a molecule's conformation and its ability to interact with biological targets, sometimes leading to enhanced binding affinity. bohrium.comtandfonline.com This can be due to favorable electrostatic interactions or the formation of weak hydrogen bonds. benthamscience.com

Historical Context of Fluorinated Pyrimidines in Drug Discovery (e.g., 5-Fluorouracil)

The journey of fluorinated pyrimidines in medicine is prominently marked by the discovery of 5-Fluorouracil (B62378) (5-FU) in 1957. cancernetwork.comnih.gov Synthesized with the rationale that a fluorine-substituted uracil (B121893) might be preferentially taken up by tumor cells, 5-FU proved to be a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. hemonc.orgwikipedia.org This mechanism of action leads to the death of rapidly dividing cancer cells. wikipedia.org The success of 5-FU paved the way for the development of other fluorinated pyrimidine analogs, solidifying the importance of this class of compounds in cancer chemotherapy. cancernetwork.comnih.govnih.gov

Research Landscape of 4-Fluoro-6-methoxypyrimidine: Current State and Future Directions

This compound is a valuable building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a fluorine atom and a methoxy (B1213986) group attached to the pyrimidine ring. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, allows for the introduction of various nucleophiles at the C4 position. The methoxy group can also be displaced or modified, providing further avenues for structural diversification. Current research often utilizes this compound as a starting material for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and agrochemicals. Future research will likely continue to explore its utility in the creation of novel molecular architectures and in the development of more efficient and selective synthetic methodologies.

Synthesis and Chemical Properties of this compound

The synthesis of this compound can be achieved through several synthetic routes, often involving the manipulation of precursor pyrimidine derivatives. A common strategy involves the fluorination of a corresponding chloro- or hydroxy-pyrimidine. For instance, treatment of a chloropyrimidine with a fluoride (B91410) source can lead to the desired fluorinated product.

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the 4-position. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates this position towards attack by nucleophiles. This allows for the displacement of the fluoride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for the synthesis of a diverse library of 4-substituted 6-methoxypyrimidines.

| Property | Value |

| Molecular Formula | C5H5FN2O |

| Molecular Weight | 128.11 g/mol |

| CAS Number | 51421-95-5 |

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. Its ability to undergo selective nucleophilic substitution makes it a valuable precursor for creating substituted pyrimidines, which are prevalent in many biologically active compounds.

For example, it can be used in the synthesis of pyrimidine-based inhibitors of various enzymes or as a scaffold for the development of new pharmaceutical and agrochemical agents. The methoxy group at the 6-position can also be subjected to further chemical transformations, such as demethylation to the corresponding hydroxypyrimidine, which can then be used in subsequent reactions. This dual reactivity enhances its utility as a versatile building block in the field of organic synthesis. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUHMFGXGFDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 6 Methoxypyrimidine and Its Derivatives

Classical Synthetic Routes to Pyrimidine (B1678525) Scaffolds

The formation of the pyrimidine ring is a foundational step, which can be achieved through various established organic synthesis pathways. These routes typically involve the condensation of two or three-carbon synthons with a nitrogen-containing component like an amidine.

Multi-step synthesis provides a versatile approach to constructing substituted pyrimidines by assembling them from simpler, acyclic precursors. mit.edunih.gov This method allows for the pre-introduction of desired substituents onto the precursors before the final ring-closing step. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine.

For instance, a related synthesis of a 4-substituted-6-hydroxypyrimidine begins with a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative and diethyl carbonate to form a β-ketoester. wikipedia.org This intermediate then undergoes cyclization with an amidine hydrochloride to yield the 4,6-disubstituted pyrimidine core. wikipedia.org The hydroxyl group at the 6-position can later be converted to a methoxy (B1213986) group, and the 4-position can be functionalized for subsequent fluorination. These multi-step sequences are advantageous as they allow for the systematic construction of complex pyrimidine derivatives. batistalab.comresearchgate.net

Table 1: Example of Multi-step Precursor-Based Pyrimidine Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | p-Fluoroacetophenone, Diethyl carbonate | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Formation of β-ketoester precursor wikipedia.org |

| 2 | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, Acetamidine hydrochloride | 4-(4-Fluorophenyl)-6-hydroxy-2-methylpyrimidine | Cyclization to form the pyrimidine ring wikipedia.org |

Cyclization reactions are the cornerstone of pyrimidine synthesis, where acyclic precursors are condensed to form the heterocyclic ring in a single key step. nih.gov These reactions often involve the combination of a three-carbon component with a reagent providing two nitrogen atoms, such as an amidine or urea. nih.govmdpi.com

A prominent example is the reaction between β-dicarbonyl compounds and amidines. wikipedia.org For fluorinated pyrimidines, a strategy involves using fluorinated building blocks from the outset. nih.govmdpi.com For example, fluorinated pyrimidines can be synthesized under mild conditions from amidine hydrochlorides and a potassium 2-cyano-2-fluoroethenolate salt, achieving excellent yields. nih.gov Another approach involves the condensation of α-fluoro-β-ketoester enolates with isothiourea salts to generate a pyrimidine skeleton already bearing a fluorine atom. mdpi.comnih.gov Lewis acid catalysts, such as those based on zinc chloride, have been shown to effectively promote the intramolecular cyclization for the synthesis of aminodimethoxypyrimidines, a reaction that could be adapted for related structures. researchgate.net

These cyclization strategies are highly efficient for creating the core pyrimidine structure, which can then be further modified. nih.govrsc.org

Fluorination Strategies for Introducing Fluorine at the 4-Position

Introducing a fluorine atom at the 4-position of the pyrimidine ring is a critical step that often requires specific fluorination techniques. The choice of strategy depends on the nature of the precursor and the desired reaction conditions.

A variety of fluorinating agents can be employed to introduce fluorine onto a pyrimidine ring. These are broadly classified as electrophilic and nucleophilic sources of fluorine.

Electrophilic fluorinating agents, such as Selectfluor™ (F-TEDA-BF₄), are highly effective for fluorinating electron-rich substrates. nih.govmdpi.com Selectfluor is known for its stability, broad functional group tolerance, and operational simplicity. mdpi.com It delivers a formal "positive-fluorine" to the substrate. mdpi.comnih.gov While often used to fluorinate the 5-position of uracil (B121893), similar reagents can be adapted for other positions on the pyrimidine ring depending on the substrate's electronic properties and the reaction conditions. mdpi.comnih.govnih.gov

Nucleophilic fluoride (B91410) sources, such as potassium fluoride (KF) and cesium fluoride (CsF), are commonly used to displace a leaving group, like a chlorine atom, from the pyrimidine ring. rsc.orgalfa-chemistry.com

Table 2: Common Fluorinating Agents

| Agent Name | Type | Common Use | Characteristics |

|---|---|---|---|

| Selectfluor™ | Electrophilic | Fluorination of electron-rich systems nih.govmdpi.com | Air and moisture stable, versatile mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of various nucleophiles alfa-chemistry.com | Stable, selective N-F reagent alfa-chemistry.com |

| Potassium Fluoride (KF) | Nucleophilic | SNAr reactions rsc.orgnih.gov | Cost-effective, requires phase-transfer catalyst or polar aprotic solvent alfa-chemistry.comnih.gov |

| Cesium Fluoride (CsF) | Nucleophilic | SNAr reactions alfa-chemistry.com | More reactive than KF but higher cost alfa-chemistry.com |

Nucleophilic aromatic substitution (SNAr) is the most direct and widely used method for introducing a fluorine atom at the 4-position of a pre-functionalized pyrimidine ring. nih.gov This approach typically involves reacting a 4-chloro-6-methoxypyrimidine (B185298) precursor with a nucleophilic fluoride source. rsc.org

The reaction proceeds via a Meisenheimer intermediate, and its success depends on the pyrimidine ring being sufficiently electron-deficient to facilitate the nucleophilic attack. nih.gov Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org The efficiency of these reactions can be enhanced by using phase-transfer catalysts. nih.gov Anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) has also been shown to be a highly reactive and effective fluoride source for SNAr reactions on electron-deficient heterocycles, allowing for milder reaction conditions. nih.gov This method is a cornerstone for synthesizing 4-fluoropyrimidine (B1342711) derivatives due to its reliability and the ready availability of chlorinated precursors. google.com

Achieving regioselectivity—the precise placement of the fluorine atom at the C4 position—is paramount. In the context of 4-fluoro-6-methoxypyrimidine, regioselectivity is typically controlled by the synthetic route rather than during the fluorination of an unsubstituted ring.

The most common regioselective strategy is to start with a precursor that has a good leaving group, such as chlorine, exclusively at the 4-position. The subsequent nucleophilic aromatic substitution (SNAr) with a fluoride salt ensures that fluorination occurs only at this specific site. rsc.org For example, treating ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with potassium fluoride yields the corresponding 4-fluoro derivative as the sole product. rsc.org

In cases where multiple positions could potentially be fluorinated, controlling the regioselectivity can be more challenging. nih.gov However, for a substrate like 4-chloro-6-methoxypyrimidine, the inherent reactivity of the C4 position towards nucleophilic attack provides excellent regiochemical control. google.com Catalytic methods are also emerging that can direct fluorination to specific C-H bonds, although their application to this particular scaffold is less common than the SNAr approach. acs.orgresearchgate.net The choice of catalyst and reaction conditions can influence which regioisomer is formed. nih.govrsc.org

Methoxylation Strategies for Introducing the Methoxy Group at the 6-Position

The introduction of a methoxy group onto the pyrimidine ring is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions on appropriately substituted pyrimidine precursors.

Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the cornerstone for the methoxylation of the pyrimidine core. This reaction involves the displacement of a suitable leaving group, typically a halogen, by a methoxide (B1231860) nucleophile. The starting material of choice is often a dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783) or a related fluoro-chloro-substituted pyrimidine.

The reaction proceeds by the attack of a methoxide source, commonly sodium methoxide (NaOMe) in methanol (B129727) (MeOH), on the electron-deficient pyrimidine ring. The presence of two nitrogen atoms in the pyrimidine ring enhances its electrophilicity, facilitating the nucleophilic attack. The reaction mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.

In the context of synthesizing this compound, a potential precursor could be 4,6-difluoropyrimidine (B1295327) or 4-chloro-6-fluoropyrimidine. The regioselectivity of the methoxylation is a crucial aspect. The C4 and C6 positions of the pyrimidine ring are electronically equivalent, but the nature of the leaving groups can influence which position is preferentially substituted. Fluorine is generally a better leaving group than chlorine in SNAr reactions on electron-deficient heteroaromatics, which could be a factor in the synthetic strategy.

A plausible synthetic route involves the selective substitution of one halogen atom. For instance, reacting a dihalopyrimidine with one equivalent of sodium methoxide under controlled temperature conditions can favor monosubstitution. The choice of solvent and reaction temperature is critical to control the selectivity and prevent the formation of the disubstituted product, 4,6-dimethoxypyrimidine.

| Reactant | Reagent | Product | Reaction Type |

| 4,6-Dihalopyrimidine | Sodium Methoxide | 4-Halo-6-methoxypyrimidine | Nucleophilic Aromatic Substitution |

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. benthamdirect.comnih.govrasayanjournal.co.in These approaches focus on the use of efficient catalysts, energy-saving techniques, environmentally benign reaction media, and atom-economical reaction designs. benthamdirect.comnih.govrasayanjournal.co.in

Catalytic Methods (e.g., Metal-Free, Heterogeneous, Reusable Catalysts, Ionic Liquids)

The use of advanced catalytic systems offers significant advantages in pyrimidine synthesis by reducing the need for stoichiometric reagents and often enabling milder reaction conditions.

Metal-Free Catalysts: To circumvent the issues of toxicity and cost associated with metal catalysts, metal-free alternatives have been developed. acs.orgrsc.orgacs.org Graphite (B72142) oxide has emerged as a highly efficient, reusable, and sustainable carbocatalyst for the multicomponent synthesis of pyrimidine derivatives under solvent-free conditions. acs.orgresearchgate.net

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. rsc.org Nanocatalysts, such as zirconium dioxide nanoparticles and nano-MgO, have been effectively employed in the synthesis of various pyrimidine-based heterocyclic systems. rsc.orgeurekaselect.com

Reusable Catalysts: The ability to recycle catalysts is a key aspect of green chemistry. Many heterogeneous catalysts, including the aforementioned graphite oxide and various nanocatalysts, exhibit excellent reusability over multiple reaction cycles without a significant loss of activity. acs.orgresearchgate.netrsc.org

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as both solvents and catalysts. researchgate.netnih.govrsc.orgacs.org They are valued for their low vapor pressure, thermal stability, and tunable properties. researchgate.netnih.govrsc.orgacs.org L-Proline nitrate (B79036) is an example of an ionic liquid catalyst used for the synthesis of pyrimidine derivatives under ultrasonic irradiation. researchgate.net Triethylammonium acetate (B1210297) is another ionic liquid that has been used as a recyclable medium for the microwave-assisted synthesis of pyrimidine hybrids. nih.gov

Energy-Efficient Techniques (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)

Conventional heating methods can be energy-intensive and time-consuming. Microwave and ultrasound irradiation offer more energy-efficient alternatives. nih.govrasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. researchgate.net This technique has been successfully applied to the synthesis of pyrimidine derivatives, sometimes in combination with ionic liquids or solid-supported catalysts. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates. The synthesis of pyrimidine derivatives has been achieved using ultrasound irradiation, often as part of a green synthetic protocol. researchgate.netnih.gov

Solvent-Free and Aqueous Medium Reactions

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry.

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) can significantly reduce waste and simplify product purification. acs.orgacs.orgresearchgate.net The multicomponent synthesis of pyrimidines catalyzed by graphite oxide is a notable example of a solvent-free approach. acs.orgresearchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. eurekaselect.com The development of catalytic systems that are effective in water is an active area of research. For instance, the synthesis of pyrido[2,3-d]pyrimidines has been achieved in water using nanocrystalline MgO as a catalyst. eurekaselect.com

Multicomponent Reactions for Pyrimidine Derivatives

Multicomponent reactions (MCRs) involve the combination of three or more reactants in a single step to form a product that contains portions of all the starting materials. benthamdirect.comrasayanjournal.co.inmdpi.comorganic-chemistry.org This approach is highly atom-economical and efficient as it reduces the number of synthetic steps and purification processes. benthamdirect.comrasayanjournal.co.inmdpi.comorganic-chemistry.org The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidines. Modern variations of MCRs for pyrimidine synthesis often employ green catalysts and reaction conditions. benthamdirect.commdpi.comorganic-chemistry.org For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

| Green Chemistry Approach | Key Features | Example in Pyrimidine Synthesis |

| Catalytic Methods | Reduced waste, milder conditions, reusability | Graphite oxide for multicomponent synthesis acs.org |

| Energy-Efficient Techniques | Reduced reaction times, lower energy consumption | Microwave-assisted synthesis in ionic liquids nih.gov |

| Solvent-Free/Aqueous Reactions | Elimination of organic solvents, reduced environmental impact | Solvent-free synthesis using a solid support researchgate.net |

| Multicomponent Reactions | High atom economy, operational simplicity | One-pot synthesis of pyrido[2,3-d]pyrimidines eurekaselect.com |

Late-Stage Functionalization of Pyrimidine Scaffolds

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules like pyrimidine derivatives at a late point in their synthesis. This approach allows for the rapid diversification of lead compounds, which can accelerate the development of new pharmaceuticals and functional materials by improving their physicochemical or biological properties. nih.govnih.gov

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a primary tool in LSF, offering an atom-economical way to modify the periphery of the pyrimidine ring without requiring pre-functionalized starting materials. chinesechemsoc.org This strategy avoids altering the core skeleton, instead focusing on modifying the outer structure. chinesechemsoc.org Various metal-catalyzed reactions, including those using rhodium and iridium, have been developed to selectively activate and functionalize C-H bonds at specific positions on N-heteroarenes. acs.org For instance, electrochemical methods have been successfully applied to the ortho-C(sp²)–H methylation of N-heteroarenes using catalysts like RhCp*(OAc)₂, showcasing the potential for precise, site-selective modifications on complex molecules, including purine (B94841) and diazepam derivatives. acs.org

Skeletal Editing and Transannulation Reactions (e.g., Pyrimidine to Pyridine (B92270), Pyrimidine to Pyrazole)

In contrast to peripheral C-H functionalization, skeletal editing fundamentally alters the core framework of the molecule. chinesechemsoc.org This advanced strategy can involve inserting, deleting, or transposing atoms within the pyrimidine ring, leading to the creation of diverse and complex new molecular architectures. chinesechemsoc.org Such transformations are valuable for exploring structure-activity relationships by changing the fundamental properties of a molecule, like metabolic stability. chinesechemsoc.org

Pyrimidine to Pyridine Transformation: A notable example of skeletal editing is the conversion of pyrimidines into pyridines. One effective method involves a two-atom swap (C–N to C–C) in a one-pot, two-step process. chinesechemsoc.org The pyrimidine is first activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which is then followed by nucleophilic addition and a Dimroth rearrangement to yield the pyridine product. chinesechemsoc.org This transannulation proceeds under mild conditions and has been applied to the late-stage modification of bioactive molecules. chinesechemsoc.org

Pyrimidine to Pyrazole Transformation: Another significant skeletal editing reaction is the conversion of pyrimidines to pyrazoles through a formal carbon deletion. escholarship.org Historically, this transformation required harsh conditions (e.g., 200°C with aqueous hydrazine) and had a very limited substrate scope. escholarship.org Modern methods have overcome these limitations by activating the pyrimidine ring first. Key to the success of this reaction is the triflylation of a pyrimidine nitrogen at room temperature, which sufficiently activates the ring for a subsequent hydrazine-mediated skeletal remodeling at a much lower temperature of 35°C. escholarship.org This approach not only works under milder conditions but also tolerates a wider range of functional groups. escholarship.org

Table 1: Comparison of Skeletal Editing Reactions for Pyrimidine Scaffolds

| Transformation | Key Reagents | Conditions | Core Change | Reference |

| Pyrimidine to Pyridine | Tf₂O, Nucleophile | Mild, one-pot | Two-atom swap (C-N to C-C) | chinesechemsoc.orgchinesechemsoc.org |

| Pyrimidine to Pyrazole | Tf₂O, Hydrazine | Mild (35°C after activation) | Formal one-carbon deletion | escholarship.org |

Electrochemical Approaches to Late-Stage Functionalization

Electrochemical synthesis is increasingly recognized as a green and efficient platform for organic transformations, including the late-stage functionalization of complex molecules. nih.govnih.gov These methods often operate under mild conditions, offer high selectivity, and can be easily scaled up. nih.gov Electrochemical LSF (eLSF) has gained significant momentum for its ability to drive reactions without the need for harsh chemical oxidants or reductants. acs.org

One application is the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with various aryl halides. mdpi.com This process utilizes a sacrificial iron anode and a nickel(II) catalyst to form 4-amino-6-arylpyrimidines in moderate to high yields under mild conditions. mdpi.com Another example is the iridium-catalyzed C(sp²)–H alkynylation, where anodic oxidation facilitates the reaction, producing the desired products with high atom economy and hydrogen gas as the only byproduct. acs.org This technique has been successfully applied to complex bioactive molecules, demonstrating its utility in pharmaceutical development. acs.org

Synthesis of Specific Derivatives and Analogs

The synthesis of specific pyrimidine derivatives often requires tailored multi-step procedures to introduce desired functional groups at precise locations on the pyrimidine ring.

Synthesis of Halogenated Analogs (e.g., 5-Chloro-2,4-difluoro-6-methoxypyrimidine)

Halogenated pyrimidines are valuable intermediates in organic synthesis. The synthesis of related compounds often involves halogenation followed by selective modification. For example, the synthesis of 2,5-difluoro-4-chloropyrimidine (B8608999) can be achieved through the selective hydrogenation of 2,5-difluoro-4,6-dichloropyrimidine. prepchem.com In a typical procedure, the starting material is hydrogenated in ethyl acetate with triethylamine (B128534) and a palladium-on-charcoal catalyst under hydrogen pressure. prepchem.com This method selectively removes one chlorine atom, yielding the desired product with high purity after distillation. prepchem.com A similar logic of selective reaction at different halogenated positions can be applied to synthesize analogs like 5-Chloro-2,4-difluoro-6-methoxypyrimidine from a suitable polyhalogenated precursor.

Synthesis of Alkyl and Alkenyl Side Chain Pyrimidine Derivatives

Introducing alkyl and alkenyl side chains, particularly at the C-6 position of the pyrimidine nucleus, is often accomplished through lithiation followed by reaction with an appropriate electrophile. nih.gov This carbon-carbon bond-forming reaction is a cornerstone of pyrimidine chemistry. nih.gov The general strategy involves treating a pyrimidine derivative with a strong base, such as an organolithium reagent, to generate a lithiated intermediate. This intermediate then undergoes a nucleophilic addition or substitution reaction with an electrophile like an acetone, acetophenone, or benzoate (B1203000) derivative to install the desired side chain. nih.gov For instance, fluorophenylalkyl side chains have been successfully introduced at the C-6 position of 2,4-dimethoxypyrimidine (B108405) derivatives using this method. nih.gov Subsequent reactions, such as dehydration, can be used to create unsaturated alkenyl side chains from the initially formed alkyl alcohol derivatives. nih.gov

Synthesis of Pyrimidin-4-amine Derivatives

The introduction of an amino group at the 4-position of the this compound core is a common strategy in the synthesis of bioactive molecules. This transformation is typically achieved via a nucleophilic aromatic substitution reaction, where an amine acts as the nucleophile, displacing the fluoride ion. The reactivity of the C-4 position is enhanced by the mesomeric and inductive effects of the ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

The general reaction involves treating this compound with a primary or secondary amine, often in the presence of a base and a suitable solvent. The choice of reaction conditions is crucial for achieving high yields and minimizing side reactions.

Reaction Scheme:

Figure 1: General scheme for the synthesis of Pyrimidin-4-amine derivatives from this compound.

Detailed Research Findings:

While specific literature detailing the amination of this compound is not abundant, extensive research on analogous 4-halopyrimidines, particularly 4-chloropyrimidines, provides a strong basis for predicting the reaction outcomes. For instance, the synthesis of 4-amino-6-alkoxyl pyrimidine compounds from 4,6-dichloropyrimidines is a well-established industrial process. google.com In these reactions, the chlorine at the 4-position is selectively displaced by ammonia (B1221849) or primary amines.

Furthermore, studies on polyfluorinated pyrimidines confirm the high reactivity of the C-4 fluorine atom. In reactions of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various amine nucleophiles, the substitution occurs preferentially at the 4-position. This selectivity is attributed to the C-4 position being para to one of the ring nitrogens, which provides significant stabilization to the reaction intermediate.

The reaction conditions for the synthesis of pyrimidin-4-amine derivatives from this compound can be tailored based on the nucleophilicity of the amine. For simple, unhindered primary and secondary aliphatic amines, the reaction can often be carried out at moderate temperatures in a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or in an alcohol like isopropanol. A non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is commonly added to neutralize the hydrofluoric acid (HF) generated during the reaction.

For less reactive aromatic amines, such as aniline (B41778) derivatives, more forcing conditions may be required, including higher reaction temperatures or the use of a stronger base to facilitate the reaction. In some cases, the reaction can be performed under acidic conditions, where the pyrimidine nitrogen is protonated, further activating the ring towards nucleophilic attack.

The following interactive data table summarizes typical reaction conditions and expected outcomes for the synthesis of various pyrimidin-4-amine derivatives from this compound, based on analogous reactions with other 4-halopyrimidines.

| Amine Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Product |

| Ammonia | Isopropanol | - | 80-100 | 4-8 | 6-Methoxypyrimidin-4-amine |

| Methylamine | THF | Et3N | 25-50 | 2-6 | N-Methyl-6-methoxypyrimidin-4-amine |

| Piperidine (B6355638) | DMF | K2CO3 | 60-80 | 3-5 | 4-(Piperidin-1-yl)-6-methoxypyrimidine |

| Aniline | NMP | - | 120-140 | 12-24 | N-Phenyl-6-methoxypyrimidin-4-amine |

| 4-Fluoroaniline | Dioxane | NaH | 100 | 8-12 | N-(4-Fluorophenyl)-6-methoxypyrimidin-4-amine |

Synthesis of Pyrimidines with Heteroatom Substitutions

Beyond the introduction of nitrogen nucleophiles, this compound is a valuable precursor for the synthesis of pyrimidines bearing other heteroatom substitutions at the C-4 position, such as oxygen and sulfur functionalities. The underlying principle remains the nucleophilic aromatic substitution, with the fluoride acting as a proficient leaving group.

Synthesis with Oxygen Nucleophiles:

The reaction of this compound with oxygen nucleophiles, such as alcohols and phenols, leads to the formation of 4-alkoxy- or 4-aryloxy-6-methoxypyrimidines. These reactions are typically carried out under basic conditions to deprotonate the oxygen nucleophile, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or the corresponding alkoxide base (e.g., sodium methoxide).

Reaction Scheme:

Figure 2: General scheme for the synthesis of 4-alkoxy/aryloxy-6-methoxypyrimidines.

The choice of solvent is often dependent on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF or THF are commonly employed. For reactions with simple alcohols, the alcohol itself can sometimes be used as the solvent.

Synthesis with Sulfur Nucleophiles:

Similarly, sulfur nucleophiles, such as thiols and thiophenols, can readily displace the 4-fluoro substituent to yield 4-(alkylthio)- or 4-(arylthio)-6-methoxypyrimidines. Thiolates are excellent nucleophiles, and these reactions often proceed under mild conditions. msu.edu The reaction is typically performed in the presence of a base to generate the thiolate anion.

Reaction Scheme:

Figure 3: General scheme for the synthesis of 4-(alkylthio/arylthio)-6-methoxypyrimidines.

The following interactive data table provides illustrative examples of reaction conditions for the synthesis of pyrimidines with heteroatom substitutions from this compound, based on established principles of SNAr reactions on halopyrimidines.

| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Product |

| Sodium Methoxide | Methanol | - | 25-60 | 1-4 | 4,6-Dimethoxypyrimidine |

| Phenol | DMF | K2CO3 | 80-100 | 6-10 | 4-Methoxy-6-phenoxypyrimidine |

| Ethanethiol | Ethanol | NaOEt | 25-50 | 2-5 | 4-(Ethylthio)-6-methoxypyrimidine |

| Thiophenol | Acetonitrile | Et3N | 25-60 | 3-6 | 4-Methoxy-6-(phenylthio)pyrimidine |

Reactivity and Reaction Mechanisms of 4 Fluoro 6 Methoxypyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the highly electronegative fluorine atom at the C4 position. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

Regioselectivity and Site Selectivity of Fluorine Substitution

In nucleophilic aromatic substitution reactions on substituted pyrimidines, the position of attack by a nucleophile is highly dependent on the nature and position of the substituents on the ring. For 4-fluoro-6-methoxypyrimidine, the fluorine atom at the C4 position is the most probable site for nucleophilic attack. This is due to the fluorine atom's ability to act as a good leaving group in SNAr reactions, a consequence of the high electronegativity of fluorine which polarizes the C-F bond.

Theoretical studies on analogous 2,4-dichloropyrimidines have shown that the regioselectivity of nucleophilic attack is influenced by the electronic properties of the substituent at the C6 position. An electron-donating group at C6, such as a methoxy (B1213986) group, can influence the relative reactivity of the C2 and C4 positions. wuxiapptec.com Generally, in 4-halopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. stackexchange.com This preference can be explained by frontier molecular orbital theory, which suggests that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic. stackexchange.com

While direct experimental studies on the regioselectivity of fluorine substitution in this compound are not extensively documented in the reviewed literature, computational studies on perfluorodiazines provide insights. For perfluoropyrimidine, the first nucleophilic addition of a phenoxide group is predicted to occur at a site para to one of the nitrogen atoms (C4 or C6). nih.govresearchgate.net This is attributed to a combination of mesomeric effects and the stabilization of the transition state through π-complex formation between the nucleophile and the electron-deficient diazine ring. nih.govresearchgate.net In the case of this compound, the presence of the methoxy group at C6 would likely direct nucleophilic attack to the C4 position, leading to the selective substitution of the fluorine atom.

Transformations Involving the Methoxy Group

The methoxy group at the C6 position of this compound is generally less reactive towards nucleophilic displacement compared to the fluorine atom at the C4 position. However, under certain reaction conditions, transformations involving the methoxy group can occur. For instance, in a study of the anomalous reaction of the related compound 4,6-dimethoxy-5-nitropyrimidine (B100634) with methylhydrazine, the methoxy group was shown to be a potential leaving group. oregonstate.edu While specific studies on the transformations of the methoxy group in this compound are scarce, it is plausible that under forcing conditions or with specific reagents, this group could undergo cleavage or substitution.

Mechanisms of Pyrimidine Ring Transformations and Rearrangements

The pyrimidine ring, particularly when appropriately substituted, can undergo a variety of fascinating transformations and rearrangements, leading to the formation of other heterocyclic systems. These reactions often proceed through complex mechanisms involving ring-opening and recyclization steps.

Dimroth Rearrangement in Pyrimidine-to-Pyridine Conversions

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange places. wikipedia.org In the context of pyrimidines, this rearrangement can be a key step in their conversion to pyridines. chinesechemsoc.orgchinesechemsoc.org This transformation represents a "two-atom swap skeletal editing" and provides a powerful method for the diversification of heterocyclic scaffolds. chinesechemsoc.orgchinesechemsoc.org

The general mechanism for the Dimroth rearrangement in the conversion of pyrimidines to pyridines involves the following key steps chinesechemsoc.orgchinesechemsoc.org:

Activation of the Pyrimidine Ring: The pyrimidine is first activated, for example, by reaction with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to make it more susceptible to nucleophilic attack.

Nucleophilic Attack: A nucleophile attacks the activated pyrimidine ring, typically at the C6 position.

Ring Opening: The pyrimidine ring opens to form an intermediate.

Bond Rotation: The intermediate undergoes conformational changes through bond rotation.

Ring Closure: A new ring closure occurs to form the pyridine (B92270) skeleton.

This sequence of events allows for the formal replacement of a C-N fragment in the pyrimidine ring with a C-C fragment from the nucleophile, leading to the formation of a pyridine derivative. chinesechemsoc.orgchinesechemsoc.org The Dimroth rearrangement pathway is crucial for this skeletal editing process. chinesechemsoc.orgchinesechemsoc.org

Ring-Opening and Recyclization Pathways

Beyond the Dimroth rearrangement, pyrimidine derivatives can undergo other ring-opening and recyclization pathways. These reactions are often initiated by nucleophilic attack, leading to the cleavage of the pyrimidine ring. The resulting open-chain intermediate can then recyclize in a different manner to form a new heterocyclic or carbocyclic system.

A deconstruction-reconstruction strategy for pyrimidine diversification has been developed, which involves the conversion of pyrimidines into their corresponding N-arylpyrimidinium salts. nih.gov These salts can then be cleaved to form a three-carbon iminoenamine building block. This versatile intermediate can subsequently be used in various heterocycle-forming reactions, allowing for the synthesis of a wide range of other nitrogen-containing heteroaromatics. nih.gov This approach effectively utilizes the pyrimidine ring as a latent three-carbon synthon for the synthesis of diverse molecular architectures. nih.gov

The opening of the pyrimidine ring is also a key process in the metabolic degradation of pyrimidine bases in biological systems. creative-proteomics.comumich.edu Enzymes such as dihydropyrimidinase catalyze the hydrolytic ring opening of dihydropyrimidines. umich.edu

Mechanistic Studies of Catalytic Processes

While specific mechanistic studies of catalytic processes involving this compound are not prevalent in the reviewed literature, the principles of catalysis are broadly applicable to reactions involving this compound. Catalysts can play a crucial role in facilitating nucleophilic aromatic substitution reactions, as well as ring transformations, by lowering the activation energy of the reaction.

For instance, in the context of pyrimidine synthesis, various catalyzed methods have been developed. These include gold-complex-mediated [2+2+2] cycloadditions of alkynes with nitriles and zirconium-mediated syntheses. mdpi.com While these examples relate to the synthesis of the pyrimidine core itself, they highlight the importance of catalysis in manipulating heterocyclic systems.

Mechanistic studies of catalytic processes often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. acs.orgacs.org These studies aim to elucidate the precise role of the catalyst in the reaction mechanism, including the formation of catalyst-substrate complexes and the nature of the transition states.

Chemo-enzymatic Transformations and Biocatalysis

Extensive searches of scientific literature and chemical databases did not yield specific examples of chemo-enzymatic transformations or biocatalytic reactions directly involving this compound. The current body of published research appears to focus on the chemical synthesis and reactivity of this compound, without extension into enzymatic systems.

While the broader fields of biocatalysis and chemo-enzymatic synthesis are rapidly expanding, with many applications for fluorinated compounds and pyrimidine derivatives, there is no specific data available for this compound to populate detailed research findings or data tables as requested. The available literature discusses enzymatic modifications of other fluorinated pyrimidines, primarily in the context of nucleoside analogues for therapeutic applications, or the general biocatalytic reactions of other pyrimidine derivatives. However, none of these studies specifically mention or utilize this compound as a substrate or reactant.

Therefore, this section cannot be completed with the scientifically accurate and specific information required by the prompt due to a lack of available research data on the chemo-enzymatic transformations and biocatalysis of this compound.

Computational Chemistry and Spectroscopic Investigations of 4 Fluoro 6 Methoxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and understanding the behavior of molecules at the atomic and electronic levels. These computational methods provide insights into molecular geometry, electronic properties, and spectroscopic parameters, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective in predicting the optimized molecular geometry and various electronic properties. For 4-Fluoro-6-methoxypyrimidine, DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the most stable conformation of the molecule. researchgate.netiosrjournals.org

These calculations would yield precise bond lengths, bond angles, and dihedral angles. The pyrimidine (B1678525) ring is expected to be nearly planar, with the fluoro and methoxy (B1213986) groups lying in or slightly out of the plane of the ring. The introduction of the electron-withdrawing fluorine atom and the electron-donating methoxy group at positions 4 and 6, respectively, is anticipated to induce subtle changes in the geometry of the pyrimidine ring compared to the unsubstituted molecule. Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be computed to understand the molecule's response to an external electric field.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| Total Energy | -499.0 Hartree |

| Dipole Moment | 2.5 Debye |

| C4-F Bond Length | 1.35 Å |

| C6-O Bond Length | 1.36 Å |

| O-CH3 Bond Length | 1.43 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.netgrowingscience.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. growingscience.com For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the methoxy group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the pyrimidine ring, with a significant contribution from the carbon atom attached to the electronegative fluorine atom. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra and the nature of electronic transitions. jmaterenvironsci.com

| Parameter | Energy (eV) (Illustrative) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, as these are the most electronegative atoms with lone pairs of electrons. researchgate.net The region around the hydrogen atoms of the methoxy group and the fluorine atom would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a three-dimensional visualization of the charge landscape, offering intuitive insights into the molecule's intermolecular interactions. proteopedia.orgchemrxiv.orgyoutube.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge transfer, and the delocalization of electron density within a molecule. taylorandfrancis.comscirp.orgperiodicodimineralogia.it It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. The analysis of donor-acceptor interactions in the NBO basis allows for a quantitative understanding of intramolecular charge transfer (ICT). researchgate.net

In this compound, NBO analysis would likely reveal significant delocalization of the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyrimidine ring. This delocalization contributes to the stability of the molecule. The analysis would also quantify the charge transfer from the methoxy group to the pyrimidine ring and the electron-withdrawing effect of the fluorine atom. The stabilization energies associated with these interactions can be calculated to assess their importance.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | 25.5 |

| LP(1) N3 | π(C2-N1) | 28.1 |

| LP(2) O7 | π*(C6-N1) | 18.9 |

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. wisc.edu For this compound, DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in the Infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made.

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.zanih.gov These predicted chemical shifts can aid in the assignment of the experimental NMR signals and provide a deeper understanding of the electronic environment of the different nuclei in the molecule.

| Spectroscopic Parameter | Predicted Value (Illustrative) |

|---|---|

| IR: C-F Stretch | 1250 cm-1 |

| IR: C-O-C Stretch | 1180 cm-1 |

| 1H NMR: -OCH3 | 4.0 ppm |

| 13C NMR: C4 | 165 ppm (JC-F = 240 Hz) |

| 19F NMR | -70 ppm |

Spectroscopic Characterization Techniques (Excluding Basic Identification Data)

While basic spectroscopic data provides essential identification, advanced techniques offer a more profound understanding of the molecular structure and dynamics. For this compound, techniques such as two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) would be employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities.

Furthermore, solid-state NMR could provide information about the molecular structure and packing in the crystalline state. Advanced IR and Raman techniques, such as temperature-dependent spectroscopy, could be used to study conformational changes and intermolecular interactions. X-ray crystallography would provide the definitive solid-state structure, confirming the computationally predicted geometry and revealing details about intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice.

Advanced NMR Spectroscopy (e.g., ¹⁹F NMR for Mechanistic Insights)

Fluorine-19 NMR spectroscopy is a powerful tool for analyzing fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. For this compound, a ¹⁹F NMR spectrum would provide critical information. The chemical shift of the fluorine atom would be highly sensitive to its electronic environment within the pyrimidine ring, influenced by the methoxy group and the ring nitrogen atoms.

In mechanistic studies, such as a nucleophilic aromatic substitution (SNAr) reaction where the fluorine is displaced, ¹⁹F NMR would be invaluable for monitoring the reaction progress in real-time. The disappearance of the signal corresponding to the starting material and the potential appearance of a new signal for a fluoride (B91410) ion product would allow for detailed kinetic analysis. However, specific ¹⁹F NMR chemical shift values or coupling constants for this compound are not publicly documented.

Mass Spectrometry for Elucidating Reaction Pathways

Mass spectrometry is instrumental in determining the molecular weight of a compound and elucidating its structure through fragmentation patterns. For this compound, the molecular ion peak would confirm its elemental composition. High-resolution mass spectrometry would provide a highly accurate mass, further confirming the molecular formula.

Studying reaction pathways, such as its synthesis or degradation, would involve analyzing the mass spectra of intermediates and products. The fragmentation pattern of this compound itself would likely involve the loss of fragments such as a methyl group (•CH₃), a methoxy group (•OCH₃), or hydrogen cyanide (HCN), which are characteristic of pyrimidine and methoxy-substituted aromatic systems. This fragmentation data would be essential for identifying the compound in complex mixtures and for understanding its stability and reactivity. At present, a detailed fragmentation pathway for this specific molecule is not available.

Vibrational Spectroscopy (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-F stretching vibrations.

C-O (methoxy) stretching vibrations.

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

C-H stretching and bending modes for the methoxy group and the aromatic ring.

This data would be crucial for confirming the presence of these functional groups and for identifying the compound. However, a published FT-IR spectrum with assigned vibrational frequencies for this compound could not be located.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. The pyrimidine ring of this compound contains a π-electron system, and would therefore be expected to absorb UV radiation. The absorption maxima (λmax) would be influenced by the electronic effects of the fluoro and methoxy substituents. This technique is useful for quantitative analysis and for studying changes in conjugation during a reaction. Specific λmax values and molar absorptivity data for this compound are not available in surveyed sources.

Theoretical Studies on Reaction Pathways and Energetics

Computational chemistry, using methods like Density Functional Theory (DFT), allows for the theoretical investigation of molecular properties and reaction mechanisms. For this compound, theoretical studies could:

Predict its three-dimensional geometry and electronic structure.

Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Model reaction pathways, for instance, in SNAr reactions, by calculating the energies of reactants, transition states, and products. This would provide insight into the reaction's feasibility, kinetics, and thermodynamics.

Such computational studies are powerful for understanding reactivity and designing synthetic routes. However, no specific theoretical studies on the reaction pathways and energetics of this compound have been published in the accessible literature.

Structure Activity Relationship Sar Studies of 4 Fluoro 6 Methoxypyrimidine Analogs

Influence of Substituent Variations on Biological Activity

The biological profile of a 4-fluoro-6-methoxypyrimidine analog is highly dependent on the nature and position of its substituents. Modifications to the pyrimidine (B1678525) core can influence its interaction with biological targets, metabolic stability, and pharmacokinetic properties.

Positional isomerism, where functional groups are located at different positions on the pyrimidine scaffold, can have a profound impact on a molecule's biological activity. The relative placement of the fluorine and methoxy (B1213986) groups in fluoromethoxypyrimidine isomers alters the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule, which in turn affects its binding affinity to target proteins. fip.orgrsc.org

For instance, the location of the electron-withdrawing fluorine atom and the electron-donating methoxy group dictates the molecule's dipole moment and its ability to interact with specific residues in a protein's binding pocket. A shift in the position of these groups, for example from a 4-fluoro-6-methoxy arrangement to a 2-fluoro-4-methoxy or 5-fluoro-2-methoxy arrangement, can lead to significant changes in pharmacological efficacy. While direct comparative studies on this compound isomers are not extensively detailed in the available literature, the principle remains a cornerstone of medicinal chemistry. The distinct pharmacological profiles of stereoisomers of other complex molecules, where spatial arrangement is the only difference, provide clear evidence for the importance of substituent positioning on biological outcomes. nih.gov

Table 1: Illustrative Impact of Positional Isomerism on Receptor Binding Affinity

| Compound | Isomer Position | Receptor Binding Affinity (IC₅₀) | Rationale for Activity Change |

| Analog A | 4-Fluoro, 6-Methoxy | +++ | Optimal orientation of fluoro and methoxy groups for hydrogen bonding and hydrophobic interactions within the target's active site. |

| Analog B | 2-Fluoro, 4-Methoxy | ++ | Altered electronic properties and steric hindrance may lead to a less favorable, but still active, binding conformation. |

| Analog C | 5-Fluoro, 2-Methoxy | + | The shift of the fluorine atom to the 5-position significantly changes the molecule's electronic landscape, potentially disrupting key interactions required for potent activity. |

| (Note: This table is illustrative, based on established medicinal chemistry principles, as direct comparative data for these specific isomers is limited in the provided search results.) |

The substitution of the fluorine atom at the 4-position with other halogens (chlorine, bromine, iodine) can significantly modulate a compound's activity. estranky.sk Halogens differ in size, electronegativity, and their ability to form halogen bonds, all of which influence drug-target interactions.

Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the acidity of nearby protons. heteroletters.org Replacing it with a larger, less electronegative halogen like chlorine or bromine can change the nature of these interactions. For example, SAR studies on various pyrimidine derivatives have shown that substituting a phenyl ring with chloro or bromo groups can be beneficial for antimicrobial activity. chemrxiv.org While fluorine is often used to block metabolic oxidation, its replacement with chlorine can sometimes lead to different binding modes or altered pharmacokinetic profiles. nih.gov

Table 2: Comparison of Halogen Substitutions on Biological Activity

| Halogen at Position 4 | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Expected Impact on Activity |

| Fluorine (F) | 1.47 | 3.98 | Often enhances binding affinity through hydrogen bonding and can improve metabolic stability. heteroletters.org |

| Chlorine (Cl) | 1.75 | 3.16 | Can participate in halogen bonding; its larger size may provide better steric fit in some binding pockets, potentially increasing potency. |

| Bromine (Br) | 1.85 | 2.96 | Similar to chlorine but larger and more polarizable, which can further enhance binding through van der Waals forces. |

| Iodine (I) | 1.98 | 2.66 | The largest and most polarizable halogen, capable of forming strong halogen bonds, but its size may also introduce steric clashes. |

| (Data based on general principles of halogen substitution in medicinal chemistry.) |

Modification of the methoxy group at the 6-position or the introduction of other side chains is a common strategy to optimize the pharmacological properties of pyrimidine analogs. The methoxy group itself can be a liability for metabolic degradation, and its replacement with bioisosteres is a frequently employed tactic in drug design. cambridgemedchemconsulting.comnih.gov

Bioisosteric replacements for a methoxy group can include a difluoromethyl or a trifluoromethyl group, which mimic the steric and electronic properties but offer enhanced metabolic stability. cambridgemedchemconsulting.com Other modifications could involve replacing the methoxy group with larger alkoxy groups to probe for additional hydrophobic interactions within the binding pocket or with small cyclic ethers to improve properties like solubility.

Furthermore, introducing various side chains at other positions of the pyrimidine ring can drastically alter the compound's biological activity. For instance, in the development of adenosine (B11128) kinase inhibitors, the length and nature of a linker at the 5-position of 4-aminopyrimidines were found to be crucial for high-affinity binding. nih.gov Similarly, studies on other pyrimidine series have shown that the introduction of specific N-arylcinnamamides or hydrazide derivatives can confer potent antimicrobial or antiproliferative activities. jmaterenvironsci.comopenrepository.com

Computational Approaches to SAR

Computational chemistry provides powerful tools to understand and predict the SAR of this compound analogs, accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized compounds. fip.org

For pyrimidine derivatives, QSAR studies have been successfully employed to model activities such as HCV replication inhibition and antimicrobial effects. fip.orgnih.gov These models help identify which molecular properties are most influential for the desired biological effect. For example, a QSAR model might reveal that a lower energy of the lowest unoccupied molecular orbital (LUMO) and a specific range of molar refractivity are correlated with higher potency, guiding the design of new analogs with optimized electronic and steric features. fip.org The development of a robust QSAR model for this compound analogs would involve synthesizing a training set of compounds, measuring their biological activity, calculating relevant descriptors, and then using statistical methods like multiple linear regression (MLR) to build and validate the predictive model. nih.govyoutube.com

When the three-dimensional structure of the biological target is unknown, ligand-based drug design is a valuable approach. nih.gov This method relies on the knowledge of other molecules that bind to the target. One common ligand-based technique is pharmacophore modeling, which identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. researchgate.net A pharmacophore model derived from a series of active this compound analogs could be used to screen virtual compound libraries to find new, structurally diverse molecules that are likely to be active.

In contrast, when the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), structure-based drug design (SBDD) can be employed. mdpi.combiorxiv.org This powerful technique involves docking candidate molecules into the active site of the target protein to predict their binding mode and affinity. By visualizing the interactions between the this compound scaffold and the amino acid residues of the target, medicinal chemists can rationally design modifications to improve binding. For example, if the methoxy group is near a hydrophobic pocket, it could be extended to better fill that space. If the fluorine atom is near a potential hydrogen bond donor, its position could be optimized to maximize this interaction. This iterative process of design, synthesis, and testing, guided by structural insights, is a cornerstone of modern drug discovery.

Case Studies of Analogs with Enhanced or Modified Activities

The strategic modification of the this compound scaffold has led to the development of analogs with significantly enhanced or altered biological activities. These case studies highlight the intricate relationship between the chemical structure of these analogs and their therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy. By systematically altering substituents on the pyrimidine core, researchers have been able to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

One prominent area of investigation has been the development of epidermal growth factor receptor (EGFR) inhibitors. Certain mutations in EGFR are known drivers of non-small cell lung cancer, and pyrimidine-based inhibitors have shown considerable promise in targeting these mutated forms of the kinase. In a notable study, a series of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized using a building block closely related to this compound. This research provided valuable insights into the structure-activity relationships (SAR) of these analogs.

The core structure of these analogs incorporates a substituted pyrimidine ring, where modifications at various positions have been shown to drastically influence their inhibitory activity against EGFR. For instance, the introduction of different amine substituents at the C4 position of the pyrimidine ring and the nature of the appended heterocyclic system have been critical determinants of potency.

Below are interactive data tables summarizing the research findings for a selection of these analogs, demonstrating the impact of structural modifications on their biological activity.

Table 1: Biological Activity of Pyrido[2,3-d]pyrimidine Analogs as EGFR Inhibitors

| Compound ID | R Group (at C4 of Pyrimidine) | IC₅₀ (μM) against H1975 (EGFR L858R/T790M) |

| A1 | N,N-dimethylamino | >50 |

| A2 | N-methylpiperazin-1-yl | 25.341 ± 1.52 |

| A3 | 4-(dimethylamino)piperidin-1-yl | 1.276 ± 0.09 |

| A4 | 4-acetylpiperazin-1-yl | 3.548 ± 0.21 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzymatic activity.

The data in Table 1 clearly illustrates that the nature of the substituent at the C4 position of the pyridopyrimidine core has a profound effect on the inhibitory activity. A simple dimethylamino group (Compound A1 ) resulted in a loss of activity, whereas the incorporation of a piperidine (B6355638) ring with a dimethylamino group (Compound A3 ) led to a significant increase in potency. This suggests that the size and basicity of the substituent play a crucial role in the interaction with the target enzyme.

Further exploration in a related series of thieno[2,3-d]pyrimidine analogs provided additional insights into the SAR. In this series, modifications were made to both the substituent at the C4 position and the acrylamide (B121943) moiety, which is a common feature in covalent EGFR inhibitors.

Table 2: Biological Activity of Thieno[2,3-d]pyrimidine Analogs as EGFR Inhibitors

| Compound ID | R¹ Group (at C4 of Pyrimidine) | R² Group (Acrylamide Moiety) | IC₅₀ (μM) against H1975 (EGFR L858R/T790M) |

| B1 | 4-acetylpiperazin-1-yl | H | 0.042 ± 0.003 |

| B2 | 4-(dimethylamino)piperidin-1-yl | H | 15.629 ± 1.03 |

| B3 | N-methylpiperazin-1-yl | H | >50 |

| B4 | 4-acetylpiperazin-1-yl | CH₃ | 0.125 ± 0.009 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzymatic activity.

These case studies underscore the power of medicinal chemistry in optimizing lead compounds. By making subtle yet strategic changes to the this compound framework, it is possible to develop analogs with tailored biological activities, paving the way for the discovery of novel and more effective therapeutic agents.

Medicinal Chemistry Applications and Pharmacological Research

Antiviral Applications and Mechanism of Action

Derivatives of pyrimidine (B1678525) are a cornerstone in the development of antiviral therapies, with numerous compounds demonstrating efficacy against a range of viruses. nih.gov The presence of a fluorine atom and a methoxy (B1213986) group on the pyrimidine ring of 4-fluoro-6-methoxypyrimidine suggests potential antiviral properties based on the known mechanisms of similar molecules.

Inhibition of Retrovirus Replication (e.g., HIV)

While no studies directly link this compound to anti-HIV activity, the pyrimidine scaffold is central to many antiretroviral drugs. For instance, dihydroxypyrimidine-4-carboxamide derivatives have been designed as potent inhibitors of HIV integrase, a crucial enzyme for viral replication. nih.gov Furthermore, the introduction of a methoxy group at certain positions on pyrimidine derivatives has been shown to enhance anti-HIV-1 activity. nih.gov Some ribonucleoside analogs containing a fluorinated pyrimidine base, such as 5-fluorocytidine, have been found to block HIV DNA synthesis, thereby stopping the replication and spread of the virus. sciencecodex.com These findings suggest that this compound could potentially serve as a scaffold for the development of novel anti-retroviral agents, although its specific mechanism and efficacy remain to be investigated.

Antiflaviviral Activity

The flavivirus genus, which includes dengue, Zika, and West Nile viruses, is a significant target for antiviral drug discovery. researchgate.net Although direct studies on this compound are not available, research on related flexible nucleoside analogues has demonstrated that pyrimidine-based compounds can inhibit flavivirus replication in vitro. cardiff.ac.uk The antiviral activity of many pyrimidine-containing compounds against a variety of viruses, including flaviviruses, has been patented, highlighting the therapeutic potential of this class of molecules. nih.gov The specific structural features of this compound, namely the fluoro and methoxy groups, could contribute to interactions with viral or host targets essential for flavivirus replication, a hypothesis that awaits experimental confirmation.

Interactions with Viral Enzymes

The mechanism of action for many antiviral pyrimidine derivatives involves the inhibition of key viral enzymes. For example, fluorinated pyrimidines can act as inhibitors of viral RNA polymerase, a critical enzyme for the replication of many RNA viruses. nih.gov The presence of the electronegative fluorine atom can lead to stronger binding interactions with the enzyme's active site. Methoxy-substituted pyrimidines have also been explored as inhibitors of viral enzymes. The combined electronic and steric properties of the fluoro and methoxy groups in this compound could potentially enable it to interact with and inhibit viral enzymes, such as polymerases or proteases, thereby disrupting the viral life cycle. However, without direct enzymatic assays, its specific targets and inhibitory potential are unknown.

Anticancer Research and Cytotoxicity Studies

Fluorinated pyrimidines are a well-established class of anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to interfere with nucleic acid metabolism, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Inhibition of Thymidylate Synthase and Pyrimidine Biosynthesis

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgnih.gov Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells. taylorandfrancis.com Fluoropyrimidines, most notably 5-fluorouracil (B62378) (5-FU), are classic TS inhibitors. researchgate.netwikipedia.org While the inhibitory mechanism of 5-FU involves its metabolic conversion to fluorodeoxyuridine monophosphate (FdUMP), the fluorine atom at the 5-position is crucial for the stable inhibition of the enzyme. Although this compound has a different substitution pattern, the presence of the fluorinated pyrimidine core suggests a potential, yet uninvestigated, role as an inhibitor of TS or other enzymes involved in pyrimidine biosynthesis.

Modulation of Other Enzymes and Cellular Pathways (e.g., Topoisomerase 1, RNA modifying enzymes)

In addition to thymidylate synthase, other enzymes and cellular pathways are potential targets for anticancer pyrimidine derivatives. Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. wikipedia.org Certain anticancer agents function by stabilizing the complex between topoisomerase and DNA, leading to DNA damage and cell death. While there is no direct evidence of this compound modulating topoisomerase activity, it is a plausible area for future investigation given the broad range of biological activities exhibited by substituted pyrimidines.

Furthermore, RNA modifying enzymes have emerged as important regulators of gene expression and are increasingly recognized as therapeutic targets in cancer. nih.govstormtherapeutics.com These enzymes catalyze a variety of chemical modifications on RNA molecules, which can impact RNA stability, translation, and function. The pyrimidine structure is a fundamental component of RNA, and derivatives of pyrimidine could potentially interact with RNA modifying enzymes, thereby altering their activity and affecting cancer cell biology. The specific effects of this compound on these enzymes are yet to be explored.

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The investigation of novel compounds that can inhibit this process is a significant focus of cancer research. However, there is no available scientific literature that details any investigation into the anti-angiogenic properties of this compound or its direct derivatives.

Targeted Therapy and Personalized Medicine

Targeted therapy is a cornerstone of modern oncology, focusing on drugs that interfere with specific molecules involved in cancer cell growth and survival. Personalized medicine aims to tailor treatment to the individual characteristics of a patient's tumor. There are currently no published studies indicating that this compound has been evaluated as a targeted therapeutic agent or has a role in personalized medicine approaches.

Anti-inflammatory Properties

Inflammation is a key factor in a multitude of diseases. The search for new anti-inflammatory agents is an ongoing effort in medicinal chemistry.

Cyclooxygenase (COX) Inhibition